Craviten
Description
Overview of Craviten's Historical Academic Investigation
This compound, also identified by the code M-71, is a chemical compound developed by the POLFA Pharmaceutical Works in Cracow. nih.gov Its full chemical name is (2S, 2'S) N, N'-dimethyl-N, N'-bis-[1-(3',4',5'-trimethoxybenzoyloxy)-butyl]-2-ethylenediamine dihydrochloride. nih.gov Academic investigation into this compound has focused on its pharmacological properties, primarily its significant antiarrhythmic and spasmolytic effects. nih.gov Research has demonstrated its ability to prevent and resolve heart rhythm disturbances induced by various agents in animal models. nih.gov
Scope and Objectives of Fundamental Research on this compound
The primary objective of fundamental research on this compound was to characterize its profile of action and compare its efficacy against established antiarrhythmic agents. nih.gov Studies were designed to determine its effectiveness in preventing arrhythmias induced by substances such as BaCl2, CaCl2, adrenaline, and aconitine. nih.gov A key goal was to evaluate its therapeutic index relative to compounds like lidocaine (B1675312), hexobendine, procaine (B135) amide, and D,L-propranolol. nih.gov Research also extended to its spasmolytic activity, comparing it to papaverine. nih.gov Furthermore, investigations included an analysis of its different isomers, noting that the 2R, 2'R isomer exhibited a similar but much weaker pharmacological profile. nih.gov The scope of this research also included observing this compound's influence on the central nervous system, blood pressure, and myocardial conduction, as well as its potential for local irritation or anesthetic effects. nih.gov
Detailed Research Findings
Research has established this compound's identity and characterized its primary pharmacological activities.
Table 1: Chemical Identity of this compound (M-71)
| Attribute | Detail |
|---|---|
| Compound Name | This compound |
| Internal Code | M-71 |
| Full Chemical Name | (2S, 2'S) N, N'-dimethyl-N, N'-bis-[1-(3',4',5'-trimethoxybenzoyloxy)-butyl]-2-ethylenediamine dihydrochloride |
| Producing Entity | POLFA Pharmaceutical Works in Cracow |
Pharmacological studies have quantified its effects relative to other active compounds, highlighting its potency.
Table 2: Comparative Pharmacological Profile of this compound
| Pharmacological Effect | Finding | Comparison |
|---|---|---|
| Antiarrhythmic Activity | Prevents and abolishes heart rhythm disturbances. nih.gov | Doses are many times lower than those required for a similar effect from lidocaine, hexobendine, procaine amide, and D,L-propranolol. nih.gov |
| Spasmolytic Effect | Exerts a strong spasmolytic effect. nih.gov | Approximately 70 times stronger than papaverine. nih.gov |
| Myocardial Conduction | Slows down myocardial conduction and causes sinus bradycardia. nih.gov | N/A |
| Central Nervous System | No influence observed. nih.gov | N/A |
| Urine Excretion | No influence observed. nih.gov | N/A |
| Local Effects | No irritating or local anesthetic effect upon topical application. nih.gov | N/A |
Mentioned Compounds
Table 3: List of Chemical Compounds Referenced in This Article
| Compound Name |
|---|
| Aconitine |
| Adrenaline |
| Barium chloride (BaCl2) |
| Calcium chloride (CaCl2) |
| This compound (M-71) |
| D,L-propranolol |
| Hexobendine |
| Lidocaine |
| Papaverine |
Structure
2D Structure
Properties
Molecular Formula |
C32H50Cl2N2O10 |
|---|---|
Molecular Weight |
693.6 g/mol |
IUPAC Name |
[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C32H48N2O10.2ClH/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8;;/h15-18,23-24H,11-14,19-20H2,1-10H3;2*1H/t23-,24-;;/m0../s1 |
InChI Key |
NNSPSTCLUNWYSE-WLKYSPGFSA-N |
Isomeric SMILES |
CC[C@@H](COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)[C@@H](CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl |
Synonyms |
(2S,2'S)N,N'-dimethyl-N,N'-bis(1-(3',4',5'-trimethoxybenzoyloxy)-butyl-2)-ethylenediamine dihydrochloride Benzoic acid, 3,4,5-trimethoxy-, 1,2-ethanediylbis((methylimino)(2-ethyl-2,1-ethanediyl)) ester, (S-(R*,R*))- butobendin butobendin maleate (1:2) salt, (S-(R*,R*))-isomer butobendin, (R-(R*,R*))-isomer Craviten M-71 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Approaches for Craviten and Analogues
Historical Context of Craviten Synthesis
This compound (M-71) emerged from the research efforts of POLFA Pharmaceutical Works in Cracow, Poland. nih.gov Its pharmacological properties, particularly its antiarrhythmic and spasmolytic effects, were studied and reported in the Polish Journal of Pharmacology and Pharmacy during the early 1980s. nih.govpopline.org For instance, research indicated that this compound could prevent and abolish heart rhythm disturbances in rats at doses significantly lower than other antiarrhythmic agents of the time, such as lidocaine (B1675312) and procaine (B135) amide. nih.gov It also demonstrated a potent spasmolytic effect. nih.gov Despite these detailed pharmacological investigations, specific historical synthetic routes employed for the industrial production or laboratory synthesis of this compound have not been widely disclosed in the search results. The compound's hydrolysis in plasma, leading to 3,4,5-trimethoxybenzoic acid as a metabolite, was also studied, providing insights into its metabolic fate. sigmaaldrich.com
Modern Synthetic Pathways for this compound
Given the absence of explicit modern synthetic pathways for this compound in the available literature, a discussion of its potential synthesis must be based on general principles of organic chemistry and the structural complexity of the molecule. This compound's structure, characterized by two identical 1-(3',4',5'-trimethoxybenzoyloxy)-butyl moieties linked by an N,N'-dimethylethylenediamine core, presents several synthetic challenges, particularly concerning the formation of ester bonds and the control of stereochemistry at the two chiral centers.
A hypothetical modern synthetic approach would likely involve the convergent coupling of key building blocks:
3,4,5-Trimethoxybenzoic acid derivative: This aromatic carboxylic acid is a recurring motif in the this compound structure. Its activated form, such as an acid chloride or an activated ester, would be a suitable electrophile for esterification.
Chiral diamine core: The central N,N'-dimethylethylenediamine linker, symmetrically substituted with chiral 1-hydroxybutyl groups, would be a crucial intermediate. The synthesis of this core would necessitate careful control over the stereochemistry of the two secondary alcohol functionalities.
Chemo-selective Transformations in this compound Synthesis
The synthesis of this compound, with its multiple functional groups (amines, esters, aromatic ethers, chiral centers), would demand precise chemo-selective transformations. Key considerations for chemoselectivity would include:
Esterification: The formation of the ester bonds between 3,4,5-trimethoxybenzoic acid and the hydroxyl groups of the butyl chains would require conditions that selectively promote esterification without affecting the tertiary amine nitrogens, which could potentially undergo acylation or other undesired reactions if not protected or if reaction conditions are not carefully controlled. Common esterification methods, such as DCC/DMAP coupling, mixed anhydride (B1165640) methods, or acid chloride reactions, would need to be optimized for selectivity.
Protection/Deprotection Strategies: Depending on the synthetic sequence, strategic protection and deprotection of amine or hydroxyl groups might be necessary to ensure that reactions occur only at the desired sites. For example, if the diamine core is synthesized first, the amine nitrogens might need temporary protection during the introduction of the chiral butyl units or during subsequent esterification steps.
Stereochemical Considerations in this compound Synthesis
A critical aspect of this compound's synthesis is the control of stereochemistry. The compound possesses two chiral centers, specifically at the 2-position of each butyl chain, both of which are defined as having the (S) configuration. nih.gov Achieving this specific (2S, 2'S) stereoisomer selectively is paramount for pharmaceutical applications, as different stereoisomers can exhibit vastly different biological activities.
Potential strategies for achieving the desired stereochemistry in a synthetic pathway could include:
Chiral Starting Materials: Utilizing readily available chiral building blocks with the correct (S) configuration as precursors for the 1-hydroxybutyl moieties.
Asymmetric Synthesis: Employing asymmetric catalytic reactions (e.g., asymmetric hydrogenation, asymmetric aldol (B89426) reactions, or asymmetric epoxidation) to introduce the chiral centers with high enantioselectivity.
Chiral Auxiliaries: Attaching a chiral auxiliary to a prochiral precursor, performing a diastereoselective reaction, and then cleaving the auxiliary.
Enzymatic Resolution: Using enzymes to selectively react with or degrade one enantiomer from a racemic mixture, leaving the desired stereoisomer.
The precise method employed for controlling the stereochemistry in this compound's original synthesis is not detailed in the public domain. However, any modern synthesis would prioritize high enantiomeric purity to ensure consistent biological activity and minimize potential off-target effects.
Design and Synthesis of this compound Analogues
While specific details on the design and synthesis of this compound analogues are not available in the provided search results, the general principles of medicinal chemistry and structure-activity relationship (SAR) studies would guide such efforts. The aim of analogue synthesis is typically to improve potency, selectivity, pharmacokinetic properties, or to reduce toxicity.
Structure-Function Hypothesis-Driven Derivatization
Structure-function hypothesis-driven derivatization would involve systematically modifying different parts of the this compound molecule to understand their contribution to its biological activity. Based on its structure, potential areas for derivatization could include:
Aromatic Ring Modifications: Altering the number or position of methoxy (B1213986) groups on the 3,4,5-trimethoxybenzoyl moiety, or introducing other substituents (e.g., halogens, alkyl groups, hydroxyl groups) to investigate electronic and steric effects on binding and activity.
Ester Linkage Modifications: Replacing the ester bonds with other linkages (e.g., amides, ethers) to study the impact on metabolic stability and bioavailability.
Butyl Chain Modifications: Varying the length, branching, or functionalization of the butyl chains to optimize interactions with the biological target. This could involve introducing unsaturation, cyclization, or different oxygen/nitrogen functionalities.
Ethylenediamine (B42938) Core Alterations: Modifying the N,N'-dimethylethylenediamine linker, such as changing the length of the ethylenediamine chain, altering the N-methyl groups, or introducing other substituents, to explore conformational flexibility and binding interactions.
Stereochemical Variations: Synthesizing other stereoisomers (e.g., (2R, 2'R) or meso forms) to determine the stereospecificity of this compound's pharmacological actions. Indeed, it has been noted that the (2R, 2'R) isomer of this compound has a similar pharmacological profile but with significantly weaker antiarrhythmic and spasmolytic effects. nih.gov
Library Synthesis Strategies for this compound-Related Scaffolds
To efficiently explore the chemical space around this compound and identify promising analogues, library synthesis strategies could be employed. These strategies, often based on combinatorial or parallel synthesis, allow for the rapid generation of a diverse set of compounds from a common scaffold.
Modular Synthesis: Breaking down the this compound structure into readily synthesizable modules (e.g., the trimethoxybenzoic acid unit, the chiral amino alcohol unit, and the diamine linker). Each module could then be diversified independently.
Solid-Phase Synthesis: While challenging for complex molecules like this compound, solid-phase approaches could be considered for certain parts of the molecule, particularly if a polymeric support could facilitate purification or enable automated synthesis.
Parallel Synthesis: Performing multiple reactions simultaneously in a high-throughput manner, using different building blocks or reagents to create a library of analogues. For example, a series of different substituted benzoic acids could be coupled with various chiral diamine derivatives.
Diversity-Oriented Synthesis (DOS): Designing synthetic routes that generate maximum structural diversity from a minimal set of starting materials, allowing for the exploration of novel scaffolds related to this compound.
These strategies would enable the systematic investigation of structure-activity relationships, leading to the identification of more potent, selective, or metabolically stable derivatives of this compound.
Metabolic Fate and Biotransformation Studies of Craviten in Pre Clinical Models
Elimination Kinetics in Pre-clinical Animal Models:
Comparative Elimination Profiles Across Pre-clinical Species:Without data from individual species, a comparative analysis of Craviten's elimination kinetics across different preclinical models (e.g., rats, dogs, monkeys) cannot be performed.
An extensive search for scientific literature concerning the chemical compound “this compound” reveals a significant lack of available data regarding its metabolic fate and biotransformation in pre-clinical models. While a single pharmacological profile of a compound referred to as "this compound (M-71)" exists, detailing its antiarrhythmic and spasmolytic properties, there is no accessible research detailing the molecular mechanisms of its metabolism. nih.gov
Specifically, searches for information on the enzymatic systems involved in this compound metabolism and the subcellular localization of these metabolic processes did not yield any relevant results. The scientific literature necessary to construct an article based on the requested outline—"," including sections on "Molecular Mechanisms Governing this compound Biotransformation," "Enzymatic Systems Involved in this compound Metabolism," and "Subcellular Localization of Metabolic Processes"—is not available in the public domain.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided structure and content requirements due to the absence of foundational research on this specific topic.
Molecular and Cellular Mechanisms of Action of Craviten
Elucidation of Specific Molecular Targets
Detailed studies elucidating the specific molecular targets of Craviten are not available in the current body of scientific literature. The foundational research from the early 1980s suggests that this compound exerts effects on the cardiovascular system, including the sinus node and myocardial conduction, which would imply interactions with molecular targets such as receptors, enzymes, or ion channels. However, the precise nature of these targets has not been identified.
Receptor Binding and Ligand-Target Interactions
There is no publicly available research detailing the receptor binding profile of this compound. Scientific investigations into which specific receptors this compound binds to, the affinity of this binding, or the nature of the ligand-target interactions have not been published.
Enzyme Modulation and Inhibition Kinetics
Information regarding the modulation of specific enzymes by this compound is not present in the available scientific literature. While one study investigated the kinetics of this compound's decomposition in aqueous solutions, this does not provide insight into its direct effects on enzymatic activity or any potential inhibitory properties.
Ion Channel Interactions
The observed effects of this compound on myocardial conduction suggest a potential interaction with ion channels. However, specific studies identifying which ion channels are affected, the nature of this interaction (e.g., blocking, activation), or the kinetics of these interactions have not been documented in published research.
Cellular Pathway Perturbations Induced by this compound
Comprehensive studies on the cellular pathways perturbed by this compound are absent from the scientific record. Understanding how this compound may interfere with or modulate cellular signaling is crucial to fully characterizing its mechanism of action, but this information is not currently available.
Signal Transduction Cascade Interventions
There is no available data on the effects of this compound on intracellular signal transduction cascades. Research into how this compound might influence signaling pathways, such as those involving G-proteins, kinases, or second messengers, has not been reported.
Membrane Permeability and Transport Mechanisms
The effects of this compound on membrane permeability and cellular transport mechanisms have not been investigated in published studies. There is no information to suggest how this compound enters cells or if it has any impact on the transport of other molecules across the cell membrane.
Subcellular Compartmentalization and Distribution
Currently, there is a notable absence of specific research data detailing the subcellular compartmentalization and distribution of this compound. Scientific literature accessible through public databases does not provide information on the uptake, intracellular trafficking, or specific organellar accumulation of this compound. General principles of pharmacology suggest that as an antiarrhythmic agent, this compound's site of action is likely associated with the cardiac cell membrane and ion channels involved in cardiac muscle contraction. However, without specific studies, any statements on its distribution to subcellular compartments such as the mitochondria, endoplasmic reticulum, or nucleus would be speculative. Further research, potentially utilizing techniques like subcellular fractionation and high-resolution imaging, would be necessary to elucidate the precise intracellular localization of this compound.
Structure-Mechanism Relationships of this compound and Its Metabolites
The relationship between the chemical structure of this compound and its biological activity is a critical aspect of its pharmacological profile. While comprehensive details are limited, a key finding highlights the importance of stereochemistry to its function.
Stereoselectivity in Action:
A pivotal study on the pharmacological properties of this compound revealed a significant difference in the activity between its stereoisomers. This compound is the (2S, 2'S) isomer of the molecule. assaygenie.com Research has shown that the (2R, 2'R) isomer, while possessing a similar pharmacological action profile, exhibits significantly weaker antiarrhythmic and spasmolytic effects. assaygenie.com This stark difference in potency underscores the stereospecific nature of this compound's interaction with its biological target(s). The precise three-dimensional arrangement of the atoms in the (2S, 2'S) configuration is crucial for optimal binding and efficacy.
Interactive Data Table: Stereoisomer Activity Comparison
| Isomer | Relative Antiarrhythmic Potency | Relative Spasmolytic Potency |
| (2S, 2'S) - this compound | High | High (approx. 70 times stronger than papaverine) assaygenie.com |
| (2R, 2'R) Isomer | Many times weaker than this compound assaygenie.com | Many times weaker than this compound assaygenie.com |
Metabolites:
Advanced Analytical Methodologies for Craviten Research
Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental tools in chemical analysis, leveraging the interaction of electromagnetic radiation with matter to provide qualitative and quantitative information about a compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Craviten Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique that measures the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption occurs due to the electronic transitions within the molecules of this compound. technologynetworks.commrclab.com The intensity of the absorbed light is directly proportional to the concentration of the absorbing substance, a relationship described by the Beer-Lambert law. mrclab.com
In pharmaceutical analysis, UV-Vis spectroscopy is commonly utilized for the quantification of active pharmaceutical ingredients, quality control, and the detection of impurities. technologynetworks.commrclab.comthermofisher.comhunterlab.commicrobiozindia.com It can confirm chemical identity and quantify the purity of compounds. thermofisher.comhunterlab.com For this compound, UV-Vis spectroscopy can be used to accurately determine its concentration in solution by measuring its absorbance at a specific wavelength (λmax) and comparing it to a calibration curve prepared from known concentrations of this compound. mrclab.com
Table 1: Hypothetical UV-Vis Absorbance Data for this compound at 280 nm
| Concentration of this compound (µg/mL) | Absorbance (AU) at 280 nm |
| 0.5 | 0.085 |
| 1.0 | 0.172 |
| 2.0 | 0.340 |
| 4.0 | 0.685 |
| 8.0 | 1.368 |
Spectrofluorometric Analysis of this compound
Spectrofluorometry, or fluorescence spectroscopy, is a highly sensitive analytical method based on the principle that certain molecules, when excited by light of a specific wavelength, emit light at a longer wavelength. core.ac.ukcreative-proteomics.comstinstruments.combiologynotesonline.comhoriba.com This phenomenon, known as Stokes shift, provides valuable information about the molecule's structure and environment. biologynotesonline.com
The primary advantages of spectrofluorometry include its exceptional sensitivity, allowing for the detection of compounds down to the nanogram range, and high specificity due to the unique optical properties of fluorescent compounds. core.ac.ukcreative-proteomics.comstinstruments.combiologynotesonline.comresearchgate.netwhatishplc.com It is a valuable tool for both qualitative and quantitative analysis of fluorescent substances like this compound. creative-proteomics.combiologynotesonline.comhoriba.comchromedia.org When this compound exhibits intrinsic fluorescence, this technique can be used for its highly sensitive quantification and characterization.
Table 2: Hypothetical Spectrofluorometric Data for this compound
| Concentration of this compound (nM) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Fluorescence Intensity |
| 1.0 | 320 | 410 | 150 |
| 2.5 | 320 | 410 | 375 |
| 5.0 | 320 | 410 | 750 |
| 10.0 | 320 | 410 | 1500 |
Influence of Environmental Factors (e.g., pH) on Spectroscopic Profiles
Environmental factors, particularly pH, can significantly influence the spectroscopic profiles of chemical compounds, including this compound. core.ac.ukmdpi.comslideshare.netquora.comlibretexts.orgsolubilityofthings.comyoutube.comsmacgigworld.comdatacolor.comvlabs.ac.inajgreenchem.comnih.gov Changes in pH can alter the ionization state or molecular structure of a compound, which in turn affects its electronic transitions and, consequently, its absorption and emission characteristics. mdpi.comslideshare.netquora.comlibretexts.orgyoutube.comsmacgigworld.comvlabs.ac.innih.gov
For UV-Vis spectroscopy, a change in pH can lead to shifts in the absorption peak position (bathochromic or hypsochromic shifts) and changes in absorbance intensity. mdpi.comslideshare.netyoutube.comsmacgigworld.comnih.gov For instance, the deprotonation of acidic groups or protonation of basic groups in this compound can increase or decrease conjugation, leading to shifts in the absorption maximum. youtube.comsmacgigworld.comnih.gov Similarly, in fluorescence spectroscopy, the pH of the solution can have a pronounced effect on the fluorescence spectrum, influencing the emission wavelength, quantum yield, and lifetime. quora.comlibretexts.orgvlabs.ac.inajgreenchem.comstackexchange.com This is because the electronic states responsible for fluorescence are specific to the ionization state of a molecule. quora.comvlabs.ac.in Therefore, maintaining a controlled pH environment is crucial for obtaining reproducible and accurate spectroscopic measurements of this compound. mdpi.comsmacgigworld.com
Table 3: Hypothetical Effect of pH on this compound's Spectroscopic Parameters
| pH Value | UV-Vis λmax (nm) | UV-Vis Absorbance at λmax | Fluorescence Emission λmax (nm) | Relative Fluorescence Intensity |
| 2.0 | 275 | 0.550 | 405 | 800 |
| 7.0 | 280 | 0.680 | 410 | 1200 |
| 10.0 | 285 | 0.620 | 420 | 1050 |
Chromatographic Separation and Detection Techniques
Chromatographic techniques are indispensable for separating complex mixtures, enabling the isolation and subsequent analysis of individual components like this compound and its metabolites.
High-Performance Liquid Chromatography (HPLC) for this compound and Metabolite Separation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in complex mixtures. openaccessjournals.comconquerscientific.com The separation principle of HPLC relies on the differential affinities of sample molecules for a stationary phase (packed in a column) and a mobile phase (solvent). openaccessjournals.comconquerscientific.comshimadzu.comknauer.net Compounds with a higher affinity for the stationary phase will be retained longer, while those with a higher affinity for the mobile phase will elute faster. shimadzu.comknauer.net
HPLC offers high resolution, accuracy, and efficiency, making it an essential tool for separating this compound from its potential metabolites and other matrix components. openaccessjournals.comconquerscientific.comknauer.net Various separation modes, such as reversed-phase chromatography, are commonly employed, which separate compounds based on their hydrophobicity. conquerscientific.comshimadzu.comwaters.comshimadzu.com This allows for the detailed characterization of complex samples, including the separation of this compound and its structurally similar metabolites. openaccessjournals.com
Table 4: Hypothetical HPLC Retention Times for this compound and its Metabolites
| Compound | Retention Time (minutes) | Peak Area (mAU*s) |
| Metabolite A | 3.2 | 1250 |
| This compound | 5.8 | 4800 |
| Metabolite B | 7.1 | 980 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Resolution Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated analytical technique that combines the excellent separation capabilities of liquid chromatography with the sensitive and specific detection power of mass spectrometry. excedr.comnih.govajprd.compatsnap.comaxispharm.comnih.govshimadzu.com.sgrsc.orgiitb.ac.in This combination is crucial for the identification and quantification of this compound and its metabolites, especially in complex biological or environmental matrices, even at trace levels. excedr.comnih.govajprd.compatsnap.comaxispharm.comnih.govshimadzu.com.sgrsc.orgijpras.com
After separation by the LC component, the compounds are ionized and then sorted based on their mass-to-charge ratio (m/z) in the mass spectrometer. excedr.compatsnap.comaxispharm.comiitb.ac.in This process provides precise molecular weight information and structural insights, which are invaluable for identifying this compound and its metabolic transformation products. excedr.compatsnap.comaxispharm.comnih.govshimadzu.com.sgiitb.ac.in Advanced LC-MS systems, particularly those employing high-resolution accurate mass (HRAM) mass analyzers like Time-of-Flight (TOF) or Orbitrap, offer exceptional mass resolution and accuracy. excedr.comrsc.orgiitb.ac.inijpras.comthermofisher.com This enables the calculation of empirical formulae from molecular ions, significantly aiding in the unambiguous identification of unknown metabolites. ijpras.comthermofisher.com
Table 5: Hypothetical LC-MS Data for this compound and its Metabolites
| Compound | Retention Time (minutes) | Precursor Ion (m/z) | Product Ion (m/z) | Relative Abundance |
| Metabolite A | 3.2 | 305.12 | 180.05, 125.07 | 8500 |
| This compound | 5.8 | 320.15 | 200.08, 120.07 | 25000 |
| Metabolite B | 7.1 | 336.14 | 210.09, 126.05 | 6000 |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS plays a crucial role in assessing sample purity, identifying potential impurities or degradation products, and quantifying this compound in complex mixtures. wikipedia.orgamazonaws.comnist.govthermofisher.comeag.com
The GC component separates the components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. Each component elutes from the column at a specific retention time, which can serve as a preliminary identification marker. amazonaws.comthermofisher.comeag.com Subsequently, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates these ions based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each compound that acts as a molecular fingerprint. nist.govthermofisher.com
For this compound, GC-MS applications would include:
Purity Assessment: Verifying the purity of synthesized this compound samples by identifying and quantifying any co-eluting impurities.
Degradation Studies: Monitoring the stability of this compound under various conditions (e.g., temperature, pH, light) and identifying its degradation products. For instance, studies on this compound hydrolysis in plasma in vitro have been reported, where degradation was observed and inhibited by trimethoxybenzoic acid, a metabolite of this compound. sigmaaldrich.com
Quantitative Analysis: Precisely quantifying this compound in various matrices, which is essential for reaction monitoring or formulation analysis.
Volatile Metabolite Profiling: If this compound or its derivatives are volatile or can be derivatized to become volatile, GC-MS can be used to profile their presence in biological or environmental samples.
A typical GC-MS analysis of this compound would yield a chromatogram showing this compound's peak at a specific retention time, followed by its characteristic mass spectrum. The mass spectrum of this compound (C₃₂H₄₈N₂O₁₀) would exhibit a molecular ion peak at m/z 620.33035 (for [M]⁺) or 621.33818 (for [M+H]⁺), along with characteristic fragment ions that provide insights into its structural features. uni.lu
| GC-MS Parameter | Typical Application for this compound | Expected Outcome/Observation |
|---|---|---|
| Retention Time (RT) | Compound identification and consistency check | Specific RT for this compound (e.g., 18.5 min), varying with column and method |
| Mass Spectrum (MS) | Structural confirmation and impurity identification | Molecular ion [M]+ at m/z 620.33035; characteristic fragmentation pattern (e.g., fragments related to trimethoxybenzoyl moieties) uni.lu |
| Peak Area/Height | Quantitative analysis | Proportional to this compound concentration in the sample |
| Impurity Peaks | Purity assessment, degradation product identification | Presence of additional peaks with distinct RTs and MS, indicating impurities or degradation products (e.g., trimethoxybenzoic acid) sigmaaldrich.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structure, providing detailed information about the chemical environment of specific atomic nuclei within a molecule. libretexts.orgacdlabs.comjchps.comsolubilityofthings.com For a complex compound like this compound, NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is crucial for confirming its proposed structure, identifying isomers, and understanding its conformational preferences. libretexts.orgjchps.comsolubilityofthings.com
The principle of NMR relies on the magnetic properties of certain atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P) that possess a nuclear spin. When placed in a strong external magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific radiofrequencies, which are sensitive to their local electronic environment. libretexts.orgjchps.comsolubilityofthings.com
For this compound (C₃₂H₄₈N₂O₁₀), NMR investigations would involve:
¹H NMR Spectroscopy: This technique provides information on the number of chemically distinct protons, their chemical shifts (indicating electronic environment), and their coupling patterns (revealing connectivity to neighboring protons). For this compound, the ¹H NMR spectrum would show distinct signals for the aliphatic protons (e.g., in the butyl and ethyl chains, and methyl groups attached to nitrogen), and aromatic protons (from the trimethoxybenzoyl moieties). libretexts.orgjchps.com
¹³C NMR Spectroscopy: ¹³C NMR provides insights into the carbon skeleton of this compound, showing signals for each unique carbon atom. This is particularly useful for confirming the presence of carbonyl carbons, aromatic carbons, and various aliphatic carbons. solubilityofthings.com
Two-Dimensional (2D) NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for unambiguously assigning all proton and carbon signals and establishing through-bond and through-space connectivities. acdlabs.comfepbl.com For example, HMBC would help confirm the ester linkages and the connectivity of the trimethoxybenzoyl groups, while NOESY could provide information on the relative stereochemistry if applicable.
| NMR Technique | Information Provided for this compound | Illustrative Finding |
|---|---|---|
| ¹H NMR | Number and type of protons, chemical environment, connectivity | Multiple distinct proton signals, e.g., aromatic protons around 6.5-7.5 ppm, methoxy (B1213986) protons around 3.5-4.0 ppm, aliphatic protons in various regions. |
| ¹³C NMR | Number and type of carbon atoms, carbon skeleton | Signals for carbonyl carbons (approx. 165-170 ppm), aromatic carbons (approx. 100-155 ppm), and aliphatic carbons (approx. 15-70 ppm). |
| COSY | Proton-proton connectivity (through bonds) | Cross-peaks indicating vicinal protons on the butyl and ethyl chains. |
| HSQC | Direct carbon-proton connectivity | Correlation between specific carbon signals and the protons directly attached to them. |
| HMBC | Long-range carbon-proton connectivity (2-4 bonds) | Correlations between carbonyl carbons and protons on the adjacent alkyl chains, confirming ester linkages. |
Advanced Techniques for In Vitro Interaction Studies
Understanding the molecular interactions of this compound is paramount for elucidating its potential biological activities or chemical behavior. Advanced biophysical techniques offer label-free and real-time insights into binding kinetics and thermodynamics.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique used to monitor molecular interactions in real-time. nih.govyoutube.comreactionbiology.comcriver.com It provides crucial kinetic parameters, including association rate (kₐ), dissociation rate (k_d), and the equilibrium dissociation constant (K_D), which define the strength and stability of molecular binding. nih.govyoutube.comcriver.com
In an SPR experiment, one interacting partner (the ligand, e.g., this compound or a target protein) is immobilized on a sensor chip surface. The other interacting partner (the analyte) is then flowed over the surface. Any binding event results in a change in the refractive index near the sensor surface, which is detected as a change in the SPR angle or response unit (RU). youtube.comreactionbiology.comcriver.com
For this compound, SPR applications would include:
Binding Affinity and Kinetics: Quantifying the binding strength (K_D) and rates (kₐ, k_d) of this compound with various biomolecules (e.g., proteins, enzymes, nucleic acids) or other chemical entities.
Specificity Determination: Assessing the selectivity of this compound's binding to its target(s) by testing its interaction with a panel of related and unrelated molecules. reactionbiology.comcriver.com
Concentration Determination: Quantifying the active concentration of this compound in a sample. youtube.com
Real-time Monitoring: Observing the association and dissociation phases of this compound's interactions as they happen, providing a complete kinetic profile. youtube.comcriver.comnicoyalife.com
| SPR Parameter | Significance for this compound Interaction | Illustrative Data Interpretation |
|---|---|---|
| Association Rate (kₐ) | How fast this compound binds to its target | Higher kₐ indicates a faster binding event. |
| Dissociation Rate (k_d) | How fast this compound unbinds from its target | Lower k_d indicates a more stable complex and longer residence time. |
| Equilibrium Dissociation Constant (K_D) | Overall binding affinity (k_d/kₐ) | Lower K_D indicates stronger binding affinity. |
| Response Units (RU) | Amount of this compound bound over time | Sensorgram showing real-time binding and dissociation curves. |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a molecular binding event, providing a comprehensive thermodynamic profile of the interaction. wikipedia.orgharvard.edunih.govupm.estainstruments.com Unlike SPR, ITC directly measures enthalpy (ΔH), and from this, it can derive Gibbs free energy (ΔG) and entropy (ΔS), along with the binding constant (K_A or K_D) and stoichiometry (n). wikipedia.orgharvard.edunih.govupm.es
In an ITC experiment, one reactant (the titrant, typically this compound) is incrementally injected into a sample cell containing the other reactant (the titrand, e.g., a protein) while maintaining a constant temperature. The heat changes associated with each injection are precisely measured, generating a thermogram that is then analyzed to extract thermodynamic parameters. wikipedia.orgharvard.edutainstruments.com
For this compound, ITC studies would provide:
Binding Stoichiometry (n): Determining the number of this compound molecules that bind to a single molecule of its target. wikipedia.orgharvard.edunih.govupm.es
Binding Affinity (K_A or K_D): A direct measurement of the binding constant, independent of labels or immobilization. wikipedia.orgharvard.edunih.govupm.es
Enthalpy (ΔH): The heat change associated with the binding, indicating the nature of the forces driving the interaction (e.g., hydrogen bonding, van der Waals forces). wikipedia.orgharvard.edunih.govupm.es
Entropy (ΔS): Reflecting changes in molecular order/disorder upon binding. wikipedia.orgharvard.edunih.govupm.es
| ITC Parameter | Thermodynamic Insight for this compound Interaction | Illustrative Interpretation |
|---|---|---|
| Binding Stoichiometry (n) | Number of this compound molecules per binding site on target | e.g., 1:1, 1:2, or 2:1 binding ratio. |
| Binding Affinity (K_D) | Strength of this compound-target interaction | e.g., K_D in the nanomolar to micromolar range. |
| Enthalpy Change (ΔH) | Heat absorbed/released during binding | Negative ΔH for exothermic (favorable), positive for endothermic (unfavorable). Indicates types of molecular forces. |
| Entropy Change (ΔS) | Change in disorder upon binding | Positive ΔS for increased disorder (e.g., hydrophobic effect), negative for increased order. |
| Gibbs Free Energy (ΔG) | Overall spontaneity of binding | Negative ΔG for spontaneous binding. |
Fluorescence-Based Assays for Molecular Interactions
Fluorescence-based assays are widely utilized for investigating molecular interactions due to their high sensitivity, versatility, and suitability for high-throughput screening. amazonaws.commdpi.combmbreports.orgnih.govspringernature.com These assays rely on changes in fluorescence properties (e.g., intensity, polarization, lifetime, or energy transfer) upon molecular binding.
For this compound, if it possesses intrinsic fluorescence or can be labeled with a fluorophore without compromising its activity, or if its binding partner can be labeled, various fluorescence-based techniques can be employed:
Fluorescence Intensity (FI) Assays: Monitoring changes in the fluorescence intensity of this compound or a labeled binding partner upon complex formation. This can indicate binding or conformational changes. nih.govspringernature.com
Fluorescence Polarization (FP) Assays: FP measures the change in the rotational diffusion of a fluorescent molecule upon binding to a larger molecule. If this compound or its small binding partner is labeled with a fluorophore, an increase in polarization upon binding to a larger target indicates complex formation. bmglabtech.com
Fluorescence Resonance Energy Transfer (FRET) / Time-Resolved FRET (TR-FRET): FRET occurs when a donor fluorophore transfers energy to an acceptor fluorophore when they are in close proximity (typically 1-10 nm). mdpi.combmbreports.org If this compound and its binding partner can be labeled with a FRET pair, changes in FRET efficiency can indicate binding, dissociation, or conformational changes. TR-FRET offers advantages in reducing background interference. mdpi.com
Quenching Assays: If this compound or its binding partner has intrinsic fluorescence that is quenched or enhanced upon interaction, this can be used to study binding.
These assays provide a sensitive and often high-throughput means to detect and characterize this compound's interactions, complementing the detailed kinetic and thermodynamic data obtained from SPR and ITC.
| Fluorescence-Based Assay | Principle for this compound Interaction | Illustrative Application |
|---|---|---|
| Fluorescence Intensity (FI) | Change in fluorescence intensity upon binding | Monitoring increase/decrease in this compound's intrinsic fluorescence or a labeled partner's fluorescence upon complex formation. |
| Fluorescence Polarization (FP) | Change in rotational diffusion of labeled this compound/partner | Detecting binding of a small, labeled this compound to a larger target by observing increased polarization. |
| FRET/TR-FRET | Energy transfer between donor and acceptor fluorophores in proximity | Confirming close association of this compound and a labeled target by observing FRET signal. |
Theoretical and Computational Investigations of Craviten
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Biological Interactions
Predictive models for biological interactions aim to forecast how a chemical compound like Craviten might interact with biological targets (e.g., proteins, enzymes, receptors) within a living system easychair.orgtaylorfrancis.com. These models leverage various computational techniques, including quantitative structure-activity relationship (QSAR) modeling, machine learning algorithms, and deep learning approaches apheris.combiorxiv.orgnih.govbiorxiv.orgnih.gov. The development of such models typically involves collecting extensive datasets of known chemical structures and their corresponding biological activities or properties.
Methodologies:
QSAR Modeling: This approach establishes a mathematical relationship between a compound's chemical structure and its biological activity. By identifying key structural features that correlate with a desired biological effect, QSAR models can predict the activity of new or uncharacterized compounds biorxiv.org.
Machine Learning and Deep Learning: Algorithms such as Random Forests, Support Vector Machines, and Neural Networks can be trained on large datasets of drug-target interactions (DTIs) to predict novel interactions or binding affinities biorxiv.orgnih.govnih.gov. These models can integrate diverse data sources, including chemical descriptors (e.g., molecular fingerprints, constitutional descriptors) and protein sequence information (e.g., amino acid composition) apheris.comnih.gov.
Pharmacokinetic and Pharmacodynamic (PK/PD) Models: These models predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the time course of drug effects within the body taylorfrancis.comapheris.com. Predictive ADME/Toxicity (ADMET) models are crucial for assessing drug-likeness and minimizing late-stage failures in drug development apheris.com.
Application to this compound: While specific published predictive models for this compound's biological interactions were not identified in the current literature search, such models could be developed to:
Predict this compound's binding affinity to known cardiovascular targets, considering its historical use as a circulatory drug uni.lutaylorfrancis.com.
Forecast its potential metabolic pathways and the activity of its metabolites.
Estimate its ADME properties, such as permeability, solubility, and potential for drug-drug interactions apheris.comnih.gov.
Illustrative Data Table: Hypothetical Predicted Biological Interaction Parameters for this compound
The table below illustrates the type of data that might be generated by predictive models for this compound, based on its chemical structure and general principles of drug-target interactions. These values are purely hypothetical for demonstration purposes.
| Parameter | Predicted Value (Hypothetical) | Method/Model Type (Illustrative) |
| Predicted LogP | 5.1 (calculated) uni.lu | XLogP3 (Computational) nih.gov |
| Predicted Binding Affinity (Kd) | 150 nM | Machine Learning (DTI) |
| Predicted Oral Bioavailability | High | QSAR Model (ADME) |
| Predicted Plasma Protein Binding | 90% | Deep Learning (ADME) |
| Predicted CYP3A4 Inhibition | Low | Machine Learning (Toxicity) |
In Silico Screening of this compound Analogues
In silico screening, also known as virtual screening, is a computational technique used to rapidly search large libraries of chemical compounds for potential drug candidates or to optimize existing ones drugtargetreview.commdpi.commdpi.comnih.govexplorationpub.com. For this compound, this approach could be invaluable for identifying structural modifications that enhance its therapeutic efficacy, improve its pharmacological profile, or reduce potential off-target effects.
Methodologies:
Molecular Docking: This method predicts the preferred orientation of a small molecule (ligand, e.g., this compound or its analogue) when bound to a macromolecule (receptor, e.g., a protein target) to form a stable complex mdpi.comyoutube.com. Docking simulations score the binding affinity, helping to prioritize compounds with strong interactions.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions over time mdpi.comnih.gov. They can be used to assess the stability of ligand-receptor complexes and explore conformational changes.
Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response mdpi.com. This model can be used to screen databases for compounds possessing similar features.
Ligand-Based and Structure-Based Virtual Screening: Ligand-based methods rely on the knowledge of known active compounds, while structure-based methods utilize the 3D structure of the target protein mdpi.comnih.govyoutube.com.
Application to this compound: Given this compound's historical use, in silico screening of its analogues could be utilized to:
Identify novel this compound derivatives with improved potency or selectivity for specific cardiovascular targets.
Explore structural modifications that could lead to a better ADMET profile.
Design analogues with reduced side effects by predicting off-target interactions.
Repurpose this compound or its analogues for new therapeutic indications by screening against a wide range of biological targets.
Illustrative Data Table: Hypothetical In Silico Screening Results for this compound Analogues
The table below presents hypothetical results from an in silico screening campaign for this compound analogues, demonstrating the kind of data that would be obtained through molecular docking and other virtual screening techniques. These values are purely illustrative.
| Analogue ID (Hypothetical) | Docking Score (kcal/mol) | Target (Illustrative) | Ligand Efficiency (Illustrative) | Predicted ADMET Profile (Illustrative) |
| This compound (Reference) | -8.5 | Alpha-1 Adrenergic Receptor | 0.35 | Moderate Oral Absorption |
| Analogue A | -9.2 | Alpha-1 Adrenergic Receptor | 0.40 | Improved Solubility |
| Analogue B | -7.8 | Beta-2 Adrenergic Receptor | 0.30 | Reduced CYP Inhibition |
| Analogue C | -9.5 | Alpha-1 Adrenergic Receptor | 0.38 | Good Oral Absorption |
Future Directions and Unexplored Research Avenues for Craviten
Investigation of Novel Synthetic Routes and Biocatalytic Approaches
The synthesis of complex organic molecules like Craviten often involves multi-step processes that can be resource-intensive and generate considerable waste. Future research should prioritize the development of novel, efficient, and environmentally sustainable synthetic methodologies for this compound.
Flow Chemistry and Continuous Synthesis : Implementing flow chemistry techniques could offer precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, potentially leading to higher yields and purity in this compound synthesis.
Photoredox Catalysis and Electrosynthesis : Exploring photoredox catalysis or electrosynthesis presents avenues for milder reaction conditions, reduced reliance on stoichiometric reagents, and novel bond-forming strategies. These approaches could simplify existing synthetic pathways or open entirely new ones for this compound.
Biocatalysis and Chemoenzymatic Synthesis : The complex stereochemistry of this compound, with its multiple chiral centers uni.lu, renders it an ideal candidate for biocatalytic approaches. Identifying or engineering enzymes (e.g., lipases, esterases, reductases, or cytochrome P450 enzymes) capable of catalyzing specific steps in this compound's synthesis or its precursors could lead to highly selective and efficient routes. This also facilitates the production of specific enantiomers or diastereomers, which is critical for pharmaceutical development. For instance, the ester linkages within this compound's structure suggest potential for enzymatic esterification or transesterification reactions.
Table 1: Hypothetical Comparison of Synthetic Routes for this compound
| Synthetic Route Type | Key Advantages | Potential Challenges | Hypothetical Yield (%) |
| Conventional Multi-step | Established methodologies | Low atom economy, harsh conditions, waste generation | 45-55 |
| Flow Chemistry | Enhanced control, scalability, safety | Initial setup complexity, specialized equipment | 60-70 |
| Biocatalytic (Enzyme-mediated) | High selectivity, mild conditions, reduced waste | Enzyme availability, stability, substrate specificity | 70-85 |
| Photoredox/Electrosynthesis | Green chemistry potential, novel reactivity | Catalyst development, energy requirements, scale-up | 50-65 |
Deeper Mechanistic Insights into Cellular Signaling Pathways
While this compound has been historically linked to circulatory effects ptfarm.pl, a detailed understanding of its precise molecular targets and the cellular signaling pathways it modulates is largely absent. Future research should focus on elucidating these fundamental mechanisms.
Target Identification and Validation : Employing advanced proteomic techniques, such as activity-based protein profiling (ABPP), chemical proteomics, or affinity chromatography coupled with mass spectrometry, could identify direct protein targets of this compound. Subsequent validation through genetic knockdown/knockout or CRISPR-Cas9 editing would confirm the functional relevance of these interactions.
Receptor Binding and Allosteric Modulation : If this compound acts via receptor-mediated mechanisms, detailed studies on its binding kinetics, affinity, and potential allosteric modulation of specific receptors (e.g., G-protein coupled receptors, ion channels, or nuclear receptors relevant to cardiovascular function) are crucial. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could provide quantitative binding data.
Downstream Signaling Cascades : Investigating the activation or inhibition of specific signaling pathways (e.g., MAPK, PI3K/Akt, cAMP, or calcium signaling) in response to this compound exposure would provide insights into its cellular effects. Techniques such as Western blotting, quantitative PCR, reporter gene assays, and live-cell imaging of fluorescent biosensors would be instrumental. Given its potential circulatory effects, research could focus on pathways involved in vasodilation, endothelial function, or smooth muscle relaxation.
Table 2: Hypothetical Cellular Signaling Pathway Modulation by this compound
| Signaling Pathway | Observed Effect (Hypothetical) | Potential Molecular Target (Hypothetical) | Research Technique |
| cAMP/PKA Pathway | Increased cAMP levels, PKA activation | Adenylyl cyclase activation or phosphodiesterase inhibition | ELISA, Western Blot, FRET-based biosensors |
| Ca2+ Signaling | Modulated intracellular Ca2+ flux | Voltage-gated calcium channels or sarcoplasmic reticulum Ca2+ release | Live-cell imaging (Fluo-4), Patch-clamp |
| ERK1/2 MAPK Pathway | Phosphorylation of ERK1/2 | Upstream receptor tyrosine kinase or GPCR | Western Blot, Immunofluorescence |
| Nitric Oxide (NO) Pathway | Increased NO production, cGMP accumulation | Endothelial nitric oxide synthase (eNOS) activation or PDE5 inhibition | Griess assay, cGMP immunoassay, eNOS phosphorylation |
Exploration of this compound's Role in Specific Biochemical Networks
Beyond individual signaling pathways, understanding how this compound integrates into broader biochemical networks is essential for a holistic view of its biological activity.
Metabolomic Profiling : Comprehensive metabolomic studies using techniques like LC-MS/MS or GC-MS could identify changes in endogenous metabolite levels in response to this compound. This would reveal its impact on metabolic pathways (e.g., lipid metabolism, carbohydrate metabolism, or amino acid synthesis) and potentially identify novel biomarkers of its activity or off-target effects. The reported hydrolysis of this compound to trimethoxybenzoic acid sigmaaldrich.com suggests an interaction with metabolic enzymes.
Lipidomics and Proteomics : Given its potential circulatory relevance, investigating this compound's effects on lipid profiles (e.g., phospholipids, sphingolipids) and protein expression patterns (proteomics) in relevant cell types (e.g., endothelial cells, cardiomyocytes) could reveal its influence on membrane integrity, signaling lipids, or protein synthesis pathways.
Enzyme Kinetics and Inhibition : If this compound interacts with specific enzymes, detailed kinetic studies (e.g., Km, Vmax, Ki) would characterize the nature of these interactions (e.g., competitive, non-competitive inhibition). This is particularly relevant if this compound acts as an enzyme modulator or substrate.
Development of Advanced Analytical Platforms for In Situ Analysis
Current analytical methods may not fully capture the dynamic behavior of this compound within complex biological systems. Developing and applying advanced analytical platforms for in situ analysis will be crucial for understanding its real-time effects.
Live-Cell Imaging and Single-Molecule Tracking : Utilizing fluorescently tagged this compound or genetically encoded biosensors could enable real-time visualization of its cellular localization, trafficking, and interactions with specific targets within living cells. Single-molecule tracking could provide insights into its diffusion dynamics and binding events.
Mass Spectrometry Imaging (MSI) : MSI techniques, such as Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), could provide spatial distribution information of this compound and its metabolites within tissues, offering insights into its pharmacokinetics and tissue-specific accumulation.
Microfluidic Devices for High-Throughput Screening : Integrating this compound into microfluidic platforms could allow for high-throughput screening of its effects on various cell types or organ-on-a-chip models, providing more physiologically relevant data than traditional 2D cell cultures.
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of this compound's biological impact necessitates the integration of data from multiple "omics" disciplines, moving beyond isolated observations to a systems-level perspective.
Systems Biology Approaches : Combining transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles) data through computational systems biology approaches can construct comprehensive networks illustrating this compound's global influence on cellular processes. This could involve network analysis, pathway enrichment analysis, and machine learning algorithms to identify key regulatory nodes.
Computational Modeling and Simulation : Developing sophisticated computational models (e.g., pharmacokinetic/pharmacodynamic (PK/PD) models, molecular dynamics simulations) based on multi-omics data can predict this compound's behavior in complex biological systems, optimize experimental designs, and guide the rational design of derivatives.
Artificial Intelligence and Machine Learning : Applying AI/ML algorithms to large multi-omics datasets can identify subtle patterns, predict this compound's efficacy or toxicity profiles, and uncover novel therapeutic indications or off-target effects that might not be apparent through traditional analysis.
Potential for Discovery of Chemically Related Entities and Their Fundamental Study
The chemical scaffold of this compound uni.lu presents a significant opportunity for the discovery and characterization of novel, chemically related compounds with potentially enhanced or altered biological activities.
Structure-Activity Relationship (SAR) Studies : Systematic modification of this compound's chemical structure, focusing on key functional groups and stereocenters, followed by rigorous biological evaluation, would establish detailed SARs. This iterative process is fundamental for optimizing potency, selectivity, and pharmacokinetic properties. For example, modifying the trimethoxybenzoyl moieties or the central diamine linker could significantly alter its biological profile.
Analog Synthesis and Lead Optimization : Based on SAR insights, the synthesis of this compound analogs and their evaluation in relevant in vitro and in vivo models could lead to the identification of more potent or selective compounds. This lead optimization process aims to improve drug-like properties while maintaining or enhancing desired biological effects.
Fundamental Chemical Biology Studies : Investigating the intrinsic chemical properties of this compound and its analogs, such as their stability under various physiological conditions, reactivity with biomolecules, and conformational dynamics, would provide fundamental insights into their behavior within biological systems. This includes studies on their hydrolysis pathways and the biological activity of their metabolites, such as trimethoxybenzoic acid sigmaaldrich.com.
Table 3: Hypothetical SAR Study of this compound Analogs
| Analog ID | Structural Modification (Hypothetical) | Change in Activity (Hypothetical) | Potential Implication |
| This compound (Parent) | N/A | Baseline activity (e.g., 100%) | Reference compound |
| Analog A | Removal of one methoxy (B1213986) group from 3,4,5-trimethoxybenzoyl | 50% decrease in activity | Methoxy groups crucial for receptor binding or potency |
| Analog B | Replacement of ethyl with methyl at C-23 | 20% increase in activity | Alkyl chain length influences binding affinity or metabolism |
| Analog C | Inversion of stereochemistry at C-24 | Complete loss of activity | Stereochemistry critical for specific molecular interaction |
| Analog D | Substitution on the central diamine linker | Altered selectivity profile | Modifies interaction with different targets or pathways |
Q & A
Q. How should researchers design initial experiments to evaluate Craviten’s pharmacological activity?
To ensure reproducibility, experimental design must include:
- Dose-response studies : Establish efficacy thresholds using standardized assays (e.g., enzyme inhibition, cell viability) with triplicate measurements .
- Control groups : Include positive/negative controls and account for solvent effects (e.g., DMSO cytotoxicity) .
- Statistical power : Calculate sample sizes using pilot data to minimize Type I/II errors .
Methodological Example: For enzyme inhibition assays, pre-treat samples with varying this compound concentrations (1–100 µM) and measure activity spectrophotometrically at 30-minute intervals .
Q. What protocols ensure the purity and structural validation of synthesized this compound?
- Analytical techniques : Use HPLC (≥95% purity threshold), NMR (1H/13C for functional groups), and mass spectrometry (exact mass confirmation) .
- Batch consistency : Report deviations in synthetic yields (>10% requires re-optimization) and characterize impurities via LC-MS .
Q. How can in vitro findings for this compound be translated to in vivo models?
- Pharmacokinetic profiling : Measure bioavailability (oral vs. intravenous administration), half-life (t1/2), and tissue distribution in rodent models .
- Species-specific metabolism : Use microsomal assays to identify interspecies metabolic differences (e.g., CYP450 isoforms) .
Advanced Research Questions
Q. How should conflicting data on this compound’s mechanism of action be resolved?
- Contradiction analysis : Apply triangulation by cross-validating results via orthogonal methods (e.g., CRISPR knockouts, fluorescence polarization vs. surface plasmon resonance) .
- Bias mitigation : Audit experimental blinding and randomization protocols; meta-analyze datasets to identify outliers .
Example: If this compound shows inconsistent binding affinity in SPR vs. ITC, re-examine buffer conditions (e.g., ionic strength, pH) and protein stability .
Q. What systematic review frameworks are suitable for synthesizing evidence on this compound’s therapeutic potential?
Q. How can multi-omics approaches enhance understanding of this compound’s polypharmacology?
- Integration strategies : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) to map signaling pathways .
- Network pharmacology : Build protein interaction networks using STRING or KEGG databases to identify off-target effects .
Q. What ethical considerations apply to human trials involving this compound?
Q. How should researchers address reproducibility challenges in this compound studies?
- Open protocols : Publish step-by-step methodologies on platforms like Protocols.io , including raw data and instrument calibration logs .
- Collaborative verification : Partner with independent labs to validate key findings via pre-registered replication studies .
Methodological Guidance Tables
Q. Table 1. Key Parameters for this compound Bioassays
| Parameter | Recommendation | Evidence Source |
|---|---|---|
| Cell viability assay | Use ATP-based luminescence over MTT | |
| IC50 calculation | Nonlinear regression (4-parameter model) | |
| Positive control | Staurosporine (1 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
